![molecular formula C13H22ClNO B1471507 Cyclooctyl(furan-2-yl)methanamine hydrochloride CAS No. 1864060-11-6](/img/structure/B1471507.png)
Cyclooctyl(furan-2-yl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Cyclooctyl(furan-2-yl)methanamine hydrochloride is complex, with a cyclooctyl group attached to a furan ring via a methanamine linkage. Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Scientific Research Applications
Enantioselective Synthesis
Cyclooctyl(furan-2-yl)methanamine hydrochloride is involved in the enantioselective synthesis of various compounds. For instance, it is used in the synthesis of 2-(2-Arylcyclopropyl)glycines, which are homophenylalanine analogs. This process involves cyclopropanation and subsequent reduction steps to yield the desired compounds in optically pure form (Demir et al., 2004).
Generation of Furan Derivatives
In the generation of furan derivatives, this chemical plays a crucial role. Specifically, it is involved in a 1,3-dipolar cycloaddition process with acetylenedicarboxylates to form furan-derived intermediates. These intermediates can be further utilized to yield various polycyclic products, demonstrating the compound's versatility in synthetic chemistry (Banert et al., 2014).
Synthesis and Characterization of Metal Complexes
It is used in the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes. These complexes have shown significant anticancer activity against various human cancerous cell lines, highlighting the compound's potential in medicinal chemistry (Mbugua et al., 2020).
Antimicrobial and Anticancer Studies
This compound has been condensed with other agents to synthesize Schiff base rare earth metal complexes. These complexes have exhibited good biological efficacy in both antimicrobial and anticancer assays, indicating its potential in the development of new therapeutic agents (Preethi et al., 2021).
properties
IUPAC Name |
cyclooctyl(furan-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c14-13(12-9-6-10-15-12)11-7-4-2-1-3-5-8-11;/h6,9-11,13H,1-5,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQIHRJIYXAHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctyl(furan-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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